molecular formula C18H17ClFNO4 B2725058 [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327606-28-9

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2725058
CAS No.: 1327606-28-9
M. Wt: 365.79
InChI Key: ONXATLMVVSLVCF-UHFFFAOYSA-N
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Description

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound characterized by two key structural motifs: a 3-chloro-4-fluorophenylcarbamoyl group and a 4-ethoxyphenylacetate moiety. While direct data on its synthesis or bioactivity are absent in the provided evidence, structural analogs and related compounds offer insights into its plausible properties and synthetic pathways.

Properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-13-5-8-16(20)15(19)10-13/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXATLMVVSLVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the core phenyl rings. The process includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable precursor to introduce nitro groups, followed by reduction to form amines.

    Halogenation: The amines are then subjected to halogenation to introduce chloro and fluoro substituents.

    Carbamoylation: The halogenated amines undergo carbamoylation to form the carbamoyl intermediate.

    Esterification: Finally, the carbamoyl intermediate is esterified with 2-(4-ethoxyphenyl)acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Synthesis Routes

The synthesis of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves several key steps:

  • Nitration and Reduction : Introducing nitro groups followed by reduction to form amines.
  • Halogenation : Substituting amines with chloro and fluoro groups.
  • Carbamoylation : Forming a carbamoyl intermediate.
  • Esterification : Reacting the carbamoyl intermediate with 2-(4-ethoxyphenyl)acetic acid.

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, including:

  • Oxidation : Producing corresponding oxides.
  • Reduction : Converting into amines or alcohols.
  • Substitution Reactions : Replacing halogen atoms with other functional groups.

Biology

Research indicates potential biological activities, particularly:

  • Antimicrobial Properties : Studies suggest that the compound exhibits inhibitory effects against various microbial strains.
  • Anticancer Activity : It is being explored for its ability to inhibit MDM2, a protein that regulates p53 tumor suppressor activity. By inhibiting MDM2, the compound may reactivate p53, leading to apoptosis in cancer cells.

Case Study: Inhibition of MDM2

A study published in the Journal of Medicinal Chemistry evaluated several derivatives for their ability to inhibit MDM2. The results indicated promising IC50 values for compounds with similar structural frameworks, suggesting effective inhibition of this target protein .

Medicine

The compound is under investigation for its potential use in drug development. Its ability to selectively target specific enzymes or receptors makes it a candidate for therapeutic applications, particularly in oncology.

Mechanism of Action

The mechanism of action of [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Thiazol-Piperazine Series ()

Compounds 10a–10c in share the 3-chloro-4-fluorophenylcarbamoyl group but differ in core structure (thiazol-piperazine vs. the target’s ester-carbamate). Key comparisons include:

  • Synthetic Efficiency : Compound 10c (90.4% yield) demonstrates that halogenated aryl ureas can be incorporated efficiently via nucleophilic substitution or coupling reactions. This suggests that the target compound’s carbamoyl group may similarly be synthesized in high yield.
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 10c (532.2 g/mol) due to the ethoxyphenylacetate group replacing the thiazol-piperazine core.

Ethyl Acetate Derivatives in Patent Literature ()

The patent compound Ethyl 2-(7-((3-chloro-4-fluorophenyl)carbamoyl)-4,5-difluoro-1H-benzo[d]imidazol-2-yl)acetate (MW 412.10) shares the 3-chloro-4-fluorophenylcarbamoyl group but features a benzoimidazol core instead of an ethoxyphenylacetate. Differences include:

  • Synthetic Routes : Both compounds likely employ carbamoylation steps, but the target’s esterification with 4-ethoxyphenylacetic acid would require distinct coupling reagents.

Benzimidazole and Piperidine Derivatives ()

Compounds such as 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole highlight the prevalence of ethoxyphenyl groups in bioactive molecules. While structurally distinct, these compounds underscore the role of ethoxy substituents in modulating solubility and receptor interactions.

Data Tables

Table 2: Substituent Impact on Properties

Substituent Role in Target Compound Comparative Effect (vs. Analogues)
3-Chloro-4-fluorophenyl Enhances electrophilicity Similar to 10c , may improve binding
4-Ethoxyphenyl Increases lipophilicity Contrasts with patent compound’s difluoro
Carbamoyl-methyl ester Balances polarity Distinct from thiazol-piperazine cores

Biological Activity

Molecular Formula

  • C : 17
  • H : 18
  • Cl : 1
  • F : 1
  • N : 1
  • O : 4

Research indicates that compounds similar to [(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate may function as inhibitors of various biological pathways, particularly those involved in cancer cell proliferation. The chloro and fluoro substituents on the phenyl ring are believed to enhance the compound's binding affinity to target proteins, thereby modulating their activity.

Anticancer Activity

A significant area of investigation has been the compound's role as a potential anticancer agent. Studies have shown that derivatives of this class exhibit inhibitory effects on murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity. By inhibiting MDM2, these compounds can potentially reactivate p53, leading to apoptosis in cancer cells.

Case Study: MDM2 Inhibition

In a study published in the Journal of Medicinal Chemistry, several derivatives were tested for their ability to inhibit MDM2. The results indicated that compounds with similar structural frameworks demonstrated promising IC50 values, suggesting effective inhibition of the target protein .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic activities. The ethoxy group could play a role in modulating these effects, although further research is needed to elucidate these pathways fully.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AnticancerMDM2 Inhibition
Anti-inflammatoryCytokine modulation
AnalgesicCOX inhibition

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized. However, related compounds have shown variable absorption rates and half-lives depending on their substituents. Toxicological assessments indicate a need for further studies to establish safety profiles for human use.

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